Isariin
Overview
Description
Isariin is a depsipeptide compound isolated from the fungus Isaria cretacea. It is known for its unique structure, which includes a combination of amino acids and a hydroxyacid. The compound has garnered interest due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isariin can be synthesized through a series of chemical reactions involving the combination of specific amino acids and a hydroxyacid. The synthesis typically involves peptide bond formation and ester linkage. The amino acids involved in the synthesis of this compound include glycine, L-alanine, L-valine, and D-leucine, while the hydroxyacid is D-β-hydroxydodecanoic acid .
Industrial Production Methods
Industrial production of this compound involves the cultivation of the fungus Isaria cretacea under controlled conditions. The fungus is grown in a suitable medium, and the depsipeptide is extracted and purified through various chromatographic techniques. The production process may also involve optimization of growth conditions to enhance the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Isariin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions
Hydrolysis: this compound can be hydrolyzed under mild alkaline conditions to yield isariic acid. This reaction involves the cleavage of ester and peptide bonds.
Oxidation: Oxidative reactions involving this compound may require reagents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
The major products formed from the hydrolysis of this compound include isariic acid and the constituent amino acids. Oxidation and reduction reactions may lead to the formation of various derivatives, depending on the specific conditions and reagents used .
Scientific Research Applications
Isariin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. Some of the notable applications are:
Chemistry: this compound is used as a model compound for studying peptide bond formation and ester linkage.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties.
Medicine: this compound has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of isariin involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of certain proteases and kinases, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Isariin can be compared with other similar depsipeptides and bioactive compounds. Some of the similar compounds include:
Valinomycin: A depsipeptide with antibiotic properties, known for its ability to transport potassium ions across cell membranes.
Enniatin: Another depsipeptide with antifungal and antibiotic activities, structurally similar to this compound.
Beauvericin: A cyclic depsipeptide with insecticidal and antimicrobial properties.
This compound is unique due to its specific combination of amino acids and hydroxyacid, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(3S,6S,9R,12S,19R)-6-methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H59N5O7/c1-9-10-11-12-13-14-15-16-24-18-26(39)34-19-27(40)37-28(21(4)5)32(43)36-25(17-20(2)3)31(42)35-23(8)30(41)38-29(22(6)7)33(44)45-24/h20-25,28-29H,9-19H2,1-8H3,(H,34,39)(H,35,42)(H,36,43)(H,37,40)(H,38,41)/t23-,24+,25+,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJLRIARMCGDJZ-YSWCBTLJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H]1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H59N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10409-85-5 | |
Record name | Isariin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010409855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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